molecular formula C7H15NO B3042322 trans-2-Aminomethyl-1-cyclohexanol CAS No. 5691-09-8

trans-2-Aminomethyl-1-cyclohexanol

Cat. No.: B3042322
CAS No.: 5691-09-8
M. Wt: 129.2 g/mol
InChI Key: JGKFBZBVCAWDFD-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Aminomethyl-1-cyclohexanol is an organic compound with the molecular formula C7H15NO. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

trans-2-Aminomethyl-1-cyclohexanol has a wide range of applications in scientific research:

Safety and Hazards

Trans-2-Aminomethyl-1-cyclohexanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

Trans-2-Aminomethyl-1-cyclohexanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it can impact cellular energy production by affecting mitochondrial function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis . This compound can also induce changes in gene expression by interacting with DNA-binding proteins and altering transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong acids or bases . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At very high doses, toxic or adverse effects, such as cellular damage and metabolic disturbances, can occur.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in amino acid and energy metabolism . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminomethyl-1-cyclohexanol can be achieved through several methods. One common method involves the reaction of cyclohexene oxide with benzylamine under high temperature and pressure conditions. The reaction typically takes place in an autoclave at 250°C for 6 hours, followed by purification steps involving dichloromethane and diethyl ether .

Industrial Production Methods: Industrial production of this compound often involves the use of cyclohexanol as a starting material. The cyclohexanol is first converted to cyclohexene oxide, which is then reacted with an amine to produce the desired compound. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: trans-2-Aminomethyl-1-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • trans-2-Aminomethylcyclohexanol
  • Cyclohexanol
  • Cyclohexylamine

Comparison: trans-2-Aminomethyl-1-cyclohexanol is unique due to its specific stereochemistry and functional groups. Compared to cyclohexanol, it has an additional amino group, which imparts different chemical reactivity and biological activity. Cyclohexylamine, on the other hand, lacks the hydroxyl group present in this compound, resulting in different chemical properties and applications .

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFBZBVCAWDFD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347860, DTXSID001347861
Record name (1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133269-86-0, 5691-09-8
Record name (1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Aminomethyl-1-cyclohexanol
Reactant of Route 2
Reactant of Route 2
trans-2-Aminomethyl-1-cyclohexanol
Reactant of Route 3
Reactant of Route 3
trans-2-Aminomethyl-1-cyclohexanol
Reactant of Route 4
trans-2-Aminomethyl-1-cyclohexanol
Reactant of Route 5
Reactant of Route 5
trans-2-Aminomethyl-1-cyclohexanol
Reactant of Route 6
trans-2-Aminomethyl-1-cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.